molecular formula C9H14O3 B13528412 3-Neopentyldihydrofuran-2,5-dione

3-Neopentyldihydrofuran-2,5-dione

Cat. No.: B13528412
M. Wt: 170.21 g/mol
InChI Key: GWXVNGUZBATINL-UHFFFAOYSA-N
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Description

3-Neopentyldihydrofuran-2,5-dione is a heterocyclic organic compound that features a five-membered ring containing oxygen. This compound is structurally related to maleic anhydride, with the addition of a neopentyl group. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Neopentyldihydrofuran-2,5-dione can be achieved through several methods. One common approach involves the cyclization of neopentyl-substituted precursors under acidic or basic conditions. For example, the reaction of neopentyl alcohol with maleic anhydride in the presence of a dehydrating agent can yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Neopentyldihydrofuran-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives.

    Substitution: The neopentyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

3-Neopentyldihydrofuran-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Neopentyldihydrofuran-2,5-dione involves its reactivity with various nucleophiles and electrophiles. The compound can undergo ring-opening reactions, forming reactive intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Maleic Anhydride: Structurally similar but lacks the neopentyl group.

    Furan-2,5-dione: Similar core structure but without the neopentyl substitution.

    2,5-Dihydrofuran: Shares the furan ring but differs in substitution patterns.

Uniqueness

3-Neopentyldihydrofuran-2,5-dione is unique due to the presence of the neopentyl group, which imparts distinct reactivity and steric properties. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)oxolane-2,5-dione

InChI

InChI=1S/C9H14O3/c1-9(2,3)5-6-4-7(10)12-8(6)11/h6H,4-5H2,1-3H3

InChI Key

GWXVNGUZBATINL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CC(=O)OC1=O

Origin of Product

United States

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